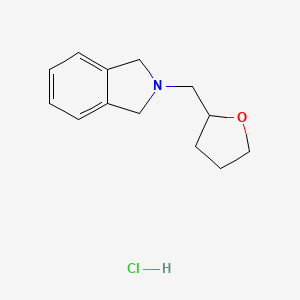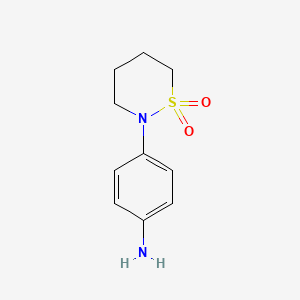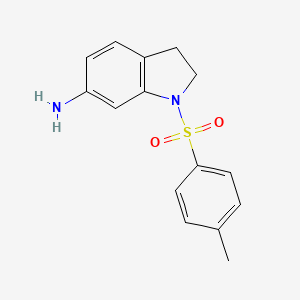
1-(2,6-Dichlorophenyl)biguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound belonging to the class of biguanides. Biguanides are characterized by a central guanidine group linked to two amine groups. This compound is known for its antibacterial, antifungal, and antiparasitic properties.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichlorophenyl)biguanide hydrochloride has several scientific research applications:
Cell Biology and Biochemistry: It has been investigated for its potential effects on various cellular processes, including the inhibition of the enzyme glycogen phosphorylase, which plays a crucial role in glycogenolysis.
Cancer Research: The compound has shown potential as an anti-cancer agent by suppressing the growth of various cancer cell lines and inducing apoptosis in cancer cells.
Neurodegenerative Diseases: Studies suggest that it may have neuroprotective effects and could be beneficial in diseases like Alzheimer’s and Parkinson’s.
Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it useful in combating microbial infections.
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,6-dichloroaniline with cyanoguanidine in the presence of hydrochloric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,6-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichlorophenyl)biguanide hydrochloride involves the inhibition of the enzyme glycogen phosphorylase, which is crucial for glycogen breakdown into glucose. Additionally, the compound induces autophagy in cancer cells, leading to cell death, and exhibits neuroprotective effects by modulating various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dichlorophenyl)biguanide hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
- 1-(3,4-Dichlorophenyl)biguanide hydrochloride
- 1-(2,5-Dichlorophenyl)biguanide hydrochloride
- 1-(2,4-Dichlorophenyl)biguanide hydrochloride
- 1-(3,5-Dichlorophenyl)biguanide hydrochloride
These compounds share the biguanide core structure but differ in the position and number of chlorine atoms on the phenyl ring, leading to variations in their chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIBLJRRIQYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














